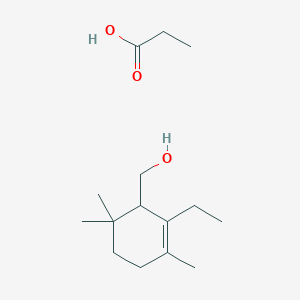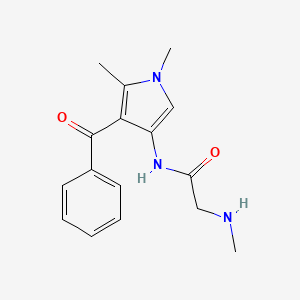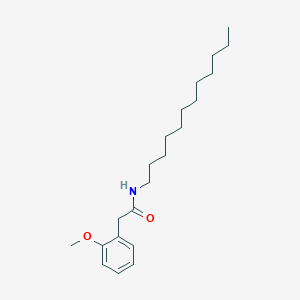
N-Dodecyl-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-2-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C21H35NO2. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a dodecyl group, and the phenyl ring is substituted with a methoxy group at the ortho position. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-(2-methoxyphenyl)acetic acid with dodecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)acetamide.
Reduction: Formation of N-dodecyl-2-(2-methoxyphenyl)ethylamine.
Substitution: Formation of N-dodecyl-2-(2-alkoxyphenyl)acetamide.
Scientific Research Applications
N-Dodecyl-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Dodecyl-2-(2-methoxyphenyl)acetamide involves its ability to interact with lipid bilayers and proteins. The dodecyl chain allows the compound to insert into lipid membranes, disrupting their structure and increasing permeability. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their conformation and function. These interactions make it a valuable tool in the study of membrane dynamics and protein-lipid interactions.
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.
N-Dodecyl-2-(2-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-Dodecyl-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-Dodecyl-2-(2-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and interaction with biological molecules. The ortho position of the methoxy group can lead to different steric and electronic effects compared to para or meta substitutions, making it distinct in its applications and properties.
Properties
CAS No. |
89575-28-0 |
|---|---|
Molecular Formula |
C21H35NO2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-dodecyl-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-14-17-22-21(23)18-19-15-12-13-16-20(19)24-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3,(H,22,23) |
InChI Key |
WBPIZWKYARFHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)
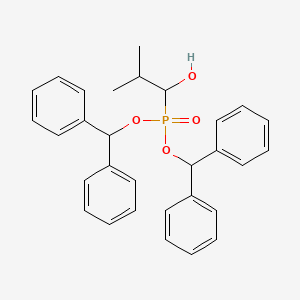
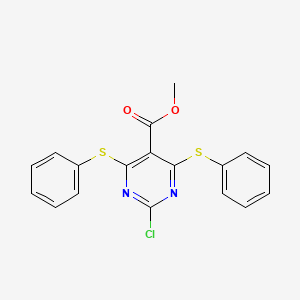
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
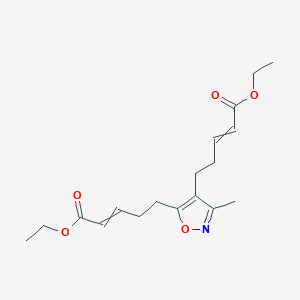
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)


![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
